molecular formula C14H21N3O3 B2795957 3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1903550-71-9

3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2795957
CAS No.: 1903550-71-9
M. Wt: 279.34
InChI Key: YHDFXGYVWCXTBC-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the pyrrolidinyl and carboxamide groups. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-methyl-8-azabicyclo[3.2.1]octane-8-carboxamide
  • (1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-propyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Uniqueness

3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-2-15-14(20)16-9-3-4-10(16)8-11(7-9)17-12(18)5-6-13(17)19/h9-11H,2-8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDFXGYVWCXTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C2CCC1CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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